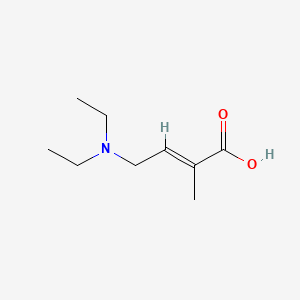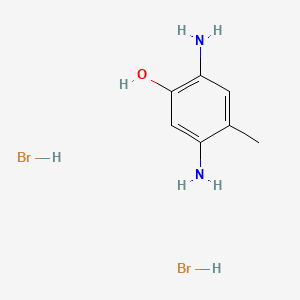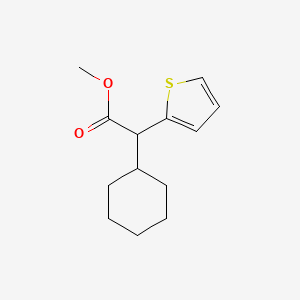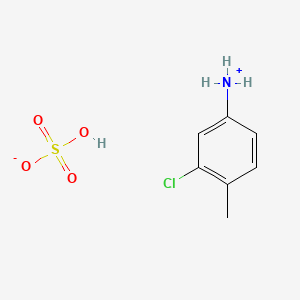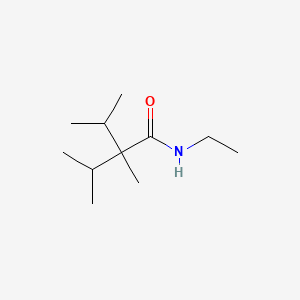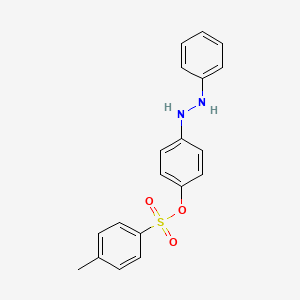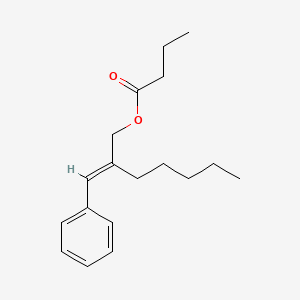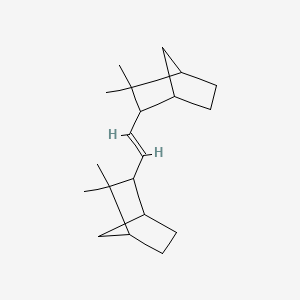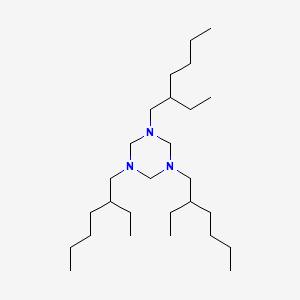
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine is a chemical compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a triazine ring structure with three nitrogen atoms and three substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine can be synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the following steps:
Condensation Reaction: Primary amines react with formaldehyde to form intermediate compounds.
Cyclization: The intermediates undergo cyclization to form the hexahydro-1,3,5-triazine ring structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the triazine ring or the substituents.
Substitution: Substitution reactions can occur at the nitrogen atoms or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a biocide in metalworking fluids and other industrial applications
Mechanism of Action
The mechanism of action of 1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cellular processes. The exact pathways and molecular targets may vary depending on the specific application and the type of microorganism .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1,3,5-triazine: A parent compound with a similar triazine ring structure.
1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine: A derivative with hydroxyethyl substituents.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: A derivative with acryloyl groups .
Uniqueness
These substituents can enhance the compound’s solubility, stability, and biological activity compared to other similar compounds .
Properties
CAS No. |
93942-45-1 |
|---|---|
Molecular Formula |
C27H57N3 |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
1,3,5-tris(2-ethylhexyl)-1,3,5-triazinane |
InChI |
InChI=1S/C27H57N3/c1-7-13-16-25(10-4)19-28-22-29(20-26(11-5)17-14-8-2)24-30(23-28)21-27(12-6)18-15-9-3/h25-27H,7-24H2,1-6H3 |
InChI Key |
IOOQZUUFSICDQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1CN(CN(C1)CC(CC)CCCC)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


